Suc-Ala-Pro-Leu-Phe-pNA

Übersicht

Beschreibung

Suc-Ala-Pro-Leu-Phe-pNA, also known as N-Succinyl-L-alanyl-L-prolyl-L-leucyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable for studying the activity of proteolytic enzymes such as elastase, chymotrypsin, and peptidyl prolyl cis-trans isomerases. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically, making it a useful tool in biochemical research .

Wirkmechanismus

Target of Action

Suc-Ala-Pro-Leu-Phe-pNA is a substrate for peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes, including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, play a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Mode of Action

The compound interacts with its target enzymes (PPIases) by serving as a substrate. The PPIases catalyze the cis-trans isomerization of the proline imidic peptide bonds in the compound . This interaction results in the acceleration of protein folding, a critical process in cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein folding pathway . By serving as a substrate for PPIases, the compound facilitates the cis-trans isomerization of proline imidic peptide bonds, a critical step in the protein folding process . The downstream effect of this is the proper functioning of proteins, which are integral to numerous biological processes.

Pharmacokinetics

The compound is readily soluble , which suggests it may have good bioavailability

Result of Action

The result of this compound’s action is the release of 4-nitroaniline , a yellow compound, which can be measured spectrophotometrically . This release is used to reflect the activity of the target enzymes, providing a useful tool for measuring the activity of PPIases .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the enzymatic activity measurements using this compound are often conducted at specific temperatures . Additionally, the compound’s solubility can be affected by the solvent used . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Suc-Ala-Pro-Leu-Phe-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins and cyclophilins . The enzymatic cleavage of this compound results in the release of p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying the activity and specificity of these enzymes, providing insights into their catalytic mechanisms and potential inhibitors.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by chymotrypsin-like enzymes can affect cell signaling pathways by modulating the availability of active enzymes and their substrates . Additionally, the product of this cleavage, p-nitroaniline, can be used to monitor enzyme activity in different cell types, providing valuable information on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of enzymes like chymotrypsin, where it undergoes hydrolysis, resulting in the release of p-nitroaniline . This process is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The cleavage of the peptide bond in this compound is a critical step in understanding the enzyme’s substrate specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored desiccated at low temperatures, with a shelf life of up to three years . In aqueous solutions, it can spontaneously hydrolyze, affecting its long-term use in experiments. Researchers must prepare fresh solutions of this compound to ensure accurate and reliable results in enzyme assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for studying protease activity without causing adverse effects . At high doses, there may be potential toxic effects, and the compound’s interaction with other biomolecules could lead to unexpected outcomes. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as chymotrypsin and cathepsin G, which play roles in protein degradation and turnover The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in various solvents, such as dimethylformamide and dimethyl sulfoxide, facilitates its uptake and distribution in experimental settings . Additionally, its interaction with proteases ensures its localization to specific cellular compartments where these enzymes are active.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with proteases and other biomolecules. The compound is typically found in compartments where chymotrypsin-like enzymes are active, such as lysosomes and the extracellular matrix . Its localization is essential for its function as a substrate, allowing researchers to study enzyme activity in specific cellular contexts. Post-translational modifications and targeting signals may also play a role in directing this compound to these compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Pro-Leu-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Pro-Leu-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Enzymes: Elastase, chymotrypsin, and peptidyl prolyl cis-trans isomerases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at pH 7.4 to 8.0.

Temperature: Reactions are usually conducted at 25°C to 37°C

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 405 nm .

Wissenschaftliche Forschungsanwendungen

Suc-Ala-Pro-Leu-Phe-pNA is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes such as elastase, chymotrypsin, and peptidyl prolyl cis-trans isomerases

Drug Discovery: The compound is used in screening assays to identify inhibitors of proteolytic enzymes, which can be potential therapeutic agents.

Biochemical Studies: It helps in understanding the specificity and kinetics of enzyme-substrate interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for similar enzymatic assays.

Suc-Ala-Pro-pNA: A shorter peptide substrate used for detecting prolyl endopeptidase activity.

Uniqueness

Suc-Ala-Pro-Leu-Phe-pNA is unique due to its specific peptide sequence, which provides a distinct substrate for certain proteolytic enzymes. This specificity allows for more accurate and reliable measurements of enzyme activity compared to other substrates .

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYPOPFIAQLGF-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

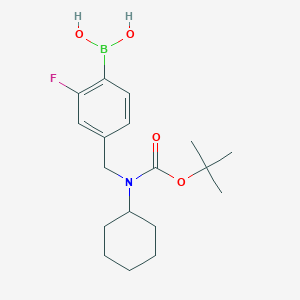

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester](/img/structure/B1409335.png)

![O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

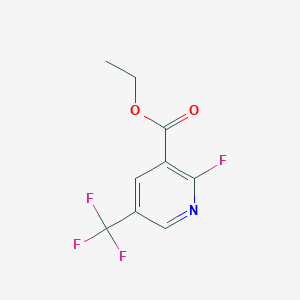

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)